4-Cyclopentylthiazol-2-amine
Description
4-Cyclopentylthiazol-2-amine is a thiazole derivative featuring a cyclopentyl substituent at the 4-position of the thiazole ring and an amine group at the 2-position.
Properties
Molecular Formula |
C8H12N2S |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
4-cyclopentyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H12N2S/c9-8-10-7(5-11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,9,10) |
InChI Key |
CTBIYYQAACIPTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CSC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Bromo-1-cyclopentylethan-1-one
Procedure :
- Bromination of 1-cyclopentylethan-1-one using bromine (Br₂) in diethyl ether at 0–25°C.
- Isolation of 2-bromo-1-cyclopentylethan-1-one via filtration and recrystallization.
Reaction :
$$
\text{1-Cyclopentylethan-1-one} + \text{Br}_2 \rightarrow \text{2-Bromo-1-cyclopentylethan-1-one}
$$
Cyclization with Thiourea
Procedure :
- React 2-bromo-1-cyclopentylethan-1-one with thiourea in ethanol at 80°C for 5 hours.
- Neutralize with NaOH, extract with dichloromethane, and purify via column chromatography.
Reaction :
$$
\text{2-Bromo-1-cyclopentylethan-1-one} + \text{Thiourea} \rightarrow \text{4-Cyclopentylthiazol-2-amine} + \text{HBr}
$$
Mechanism :
- Nucleophilic attack by thiourea’s sulfur on the α-carbon of the bromoketone.
- Cyclization via intramolecular amine attack on the carbonyl carbon, forming the thiazole ring.
Thioamide Cyclization with Bromopyruvic Acid Derivatives
This method, detailed in a patent, focuses on constructing the thiazole ring via thioamide intermediates.
Thioamide Preparation
Procedure :
- React 1-cyclopentylacetamide with Lawesson’s reagent in toluene at 110°C for 4 hours.
- Isolate the thioamide via solvent evaporation and recrystallization.
Reaction :
$$
\text{1-Cyclopentylacetamide} + \text{Lawesson’s Reagent} \rightarrow \text{1-Cyclopentylthioacetamide}
$$
Ring Closure with Bromopyruvic Acid
Procedure :
- React thioamide with ethyl bromopyruvate in tetrahydrofuran (THF) at 25°C for 12 hours.
- Oxidize the intermediate thiazolidine to thiazole using MnO₂.
Reaction :
$$
\text{1-Cyclopentylthioacetamide} + \text{Ethyl Bromopyruvate} \rightarrow \text{this compound}
$$
Mechanism :
- Nucleophilic substitution at the bromine atom by the thioamide’s sulfur.
- Cyclization and oxidation to yield the aromatic thiazole.
Reductive Amination of 4-Cyclopentylthiazole-2-carbaldehyde
This approach introduces the amine group post-thiazole formation.
Synthesis of 4-Cyclopentylthiazole-2-carbaldehyde
Procedure :
- Friedel-Crafts acylation of thiazole with cyclopentylacetyl chloride using AlCl₃ as a catalyst.
- Oxidize the methyl group to aldehyde using SeO₂.
Reaction :
$$
\text{Thiazole} + \text{Cyclopentylacetyl Chloride} \rightarrow \text{4-Cyclopentylthiazole-2-carbaldehyde}
$$
Yield : 60–68%.
Reductive Amination
Procedure :
- React the aldehyde with ammonium acetate and NaBH₃CN in methanol at 25°C for 6 hours.
- Purify via acid-base extraction.
Reaction :
$$
\text{4-Cyclopentylthiazole-2-carbaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{this compound}
$$
Comparative Analysis of Methods
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Anticancer Applications
4-Cyclopentylthiazol-2-amine has been studied extensively for its potential as an anticancer agent. Research indicates that compounds within the thiazole family, including 4-cyclopentyl derivatives, exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often overexpressed in various cancers.
Case Study: CDK Inhibition
A study demonstrated that derivatives of thiazoles, including those similar to this compound, effectively inhibit CDK4 and CDK6, showing promise for treating breast cancer and other malignancies characterized by overexpression of these kinases. The study utilized molecular docking and dynamics simulations to establish structure-activity relationships (SAR) that correlate chemical modifications with biological activity .
| Compound | Target | Effectiveness | Reference |
|---|---|---|---|
| This compound | CDK4/6 | Inhibitory activity observed | |
| N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine | Various cancers | Effective against lung and breast cancer |
Antimicrobial Activity
The compound also shows significant antibacterial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Case Study: Antitubercular Activity
Research indicated that modifications at the C-2 position of thiazole derivatives enhanced their activity against M. tuberculosis. The study found that specific substitutions led to sub-micromolar minimum inhibitory concentrations (MICs), indicating strong potential as novel anti-tubercular agents .
Anti-inflammatory Properties
Another application of this compound is its potential anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokines in various models.
Case Study: Inflammation Model
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with thiazole derivatives resulted in a significant reduction in tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) levels, highlighting its potential as an anti-inflammatory agent .
| Activity Type | Target Cell Type | Observed Effect | Reference |
|---|---|---|---|
| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its efficacy. Studies have shown that substituents at specific positions on the thiazole ring significantly influence biological activity.
Key Findings:
Mechanism of Action
The mechanism of action of 4-Cyclopentylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, facilitating its binding to active sites. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
- 4-Arylthiazol-2-amines: Derivatives like 4-(4-chlorophenyl)thiazol-2-amine (molecular weight: 224.72 g/mol) and 4-(4-fluorophenyl)thiazol-2-amine (molecular weight: 208.26 g/mol) exhibit planar aromatic substituents, enabling π-π interactions with biological targets . These compounds are often synthesized via Hantzsch thiazole synthesis using substituted acetophenones and thiourea .
- Cycloalkyl-Substituted Analogs: 4-(4-Cyclohexylphenyl)thiazol-2-amine: This derivative (C₁₅H₁₈N₂S, molecular weight: 258.38 g/mol) combines a bulky cyclohexylphenyl group, increasing steric hindrance and hydrophobicity .
- 4-Cyclopentylthiazol-2-amine : The cyclopentyl group (C₈H₁₂N₂S, theoretical molecular weight: 168.26 g/mol) offers intermediate steric bulk and lipophilicity between aryl and cyclohexylphenyl analogs, which may optimize receptor binding in therapeutic contexts.
Physicochemical Properties
*LogP values estimated using substituent contributions.
Pharmacological Activities
- Anti-Inflammatory Effects : 4-(4-Chlorothiophen-2-yl)thiazol-2-amine derivatives show significant COX-2 inhibition (IC₅₀: 0.8 μM) and reduce carrageenan-induced edema in vivo by 72% . Cyclopentyl analogs may exhibit comparable activity due to similar steric and electronic profiles.
- Antimicrobial Activity : 4-(Indol-3-yl)thiazol-2-amine derivatives demonstrate broad-spectrum antimicrobial effects (MIC: 2–8 μg/mL against S. aureus and E. coli), highlighting the role of heterocyclic substituents . Cycloalkyl groups may enhance membrane penetration but require optimization to avoid cytotoxicity.
- Analgesic Potential: Arylthiazol-2-amines reduce pain responses in murine models by 60–65% via opioid receptor modulation . The cyclopentyl group’s flexibility may improve target engagement compared to rigid aryl substituents.
Key Research Findings and Implications
- Substituent-Driven Activity : Bulky, hydrophobic groups (e.g., cyclohexylphenyl) enhance target affinity but may reduce solubility, whereas smaller groups (e.g., cyclopropyl) improve bioavailability at the cost of potency .
- Synthetic Accessibility : One-step cyclization methods favor aryl derivatives, while cycloalkyl analogs may require multi-step protocols or optimized catalysts .
- Therapeutic Optimization : this compound represents a balance between steric bulk and lipophilicity, making it a promising candidate for further studies in inflammation and infectious diseases.
Biological Activity
4-Cyclopentylthiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, antifungal, and antioxidant properties. The findings are supported by various research studies and case analyses.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a cyclopentyl group at the 4-position. This unique structure contributes to its biological activity by influencing interactions with biological targets.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cells.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of thiazole derivatives against multiple cancer cell lines. The most potent derivatives showed IC50 values ranging from 5.1 to 22.08 µM, with some compounds outperforming established chemotherapeutics like doxorubicin and sorafenib in terms of efficacy against HepG2 and MCF-7 cell lines .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 16f | HepG2 | 6.19 | |
| 16f | MCF-7 | 5.10 | |
| Doxorubicin | HepG2 | 9.18 | |
| Sorafenib | MCF-7 | 7.26 |
Antibacterial Activity
The thiazole core has been associated with antibacterial properties, particularly against Mycobacterium tuberculosis. Analogous compounds have shown sub-micromolar minimum inhibitory concentrations (MICs), indicating their potential as novel anti-tubercular agents.
Research Findings
A study synthesized a series of 2-aminothiazoles, including this compound analogs, which exhibited significant antibacterial activity against M. tuberculosis with selectivity over other bacterial strains . The presence of lipophilic substitutions at specific positions enhanced their efficacy.
Antifungal Activity
Emerging evidence suggests that thiazole derivatives also possess antifungal properties. The mechanism of action appears to involve disruption of fungal cell membranes.
Experimental Data
In vitro assays demonstrated that certain thiazole derivatives exhibited strong antifungal activity against various strains of Candida spp., with MIC values indicating effective growth inhibition .
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiazole Derivative | C. albicans | 13.54 | |
| Thiazole Derivative | C. glabrata | 27.45 |
Antioxidant Activity
Thiazole compounds have been shown to possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases.
Mechanistic Insights
The antioxidant activity is often assessed through lipid peroxidation assays, where thiazole derivatives demonstrate significant inhibition of lipid peroxidation compared to control substances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
